molecular formula C11H11NO2 B13195963 3-ethyl-1H-indole-7-carboxylic acid

3-ethyl-1H-indole-7-carboxylic acid

Cat. No.: B13195963
M. Wt: 189.21 g/mol
InChI Key: HZJNAMKHSRPFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1H-indole-7-carboxylic acid is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features the privileged indole scaffold, a structure widely recognized for its significant presence in biologically active compounds and natural products . The indole core is a fundamental component in numerous therapeutic areas, and its structural versatility allows researchers to explore diverse chemical space . The specific substitution pattern of this molecule—with an ethyl group at the 3-position and a carboxylic acid at the 7-position—offers a valuable handle for further synthetic elaboration. The carboxylic acid functional group is particularly useful, as it can be readily converted into various derivatives, such as carboxamides, which are prevalent in compounds with inhibitory activity against a range of biological targets . This makes 3-ethyl-1H-indole-7-carboxylic acid a key intermediate in the synthesis of more complex molecules for probing biological pathways . Indole derivatives, in general, have demonstrated a broad spectrum of biological activities in research settings, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The continuous investigation into novel indole-based compounds is a driving force in the discovery of next-generation therapeutics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-ethyl-1H-indole-7-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-2-7-6-12-10-8(7)4-3-5-9(10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)

InChI Key

HZJNAMKHSRPFLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For 3-Ethyl-1H-indole-7-carboxylic acid, starting materials such as ethyl indole-2-carboxylate can be used, followed by selective alkylation and functionalization steps.

Directed Ortho-Metalation

This technique can be employed to introduce the carboxylic acid group at the desired position. It involves the metalation of the indole ring followed by reaction with carbon dioxide to form the carboxylic acid.

Friedel-Crafts Acylation

This method can also be used to introduce the carboxylic acid group. It involves acylation of the indole ring followed by hydrolysis of the acyl group to form the carboxylic acid.

Synthetic Route Design

To synthesize 3-Ethyl-1H-indole-7-carboxylic acid, researchers can follow these steps:

  • Starting Materials : Begin with indole derivatives such as ethyl indole-2-carboxylate.
  • Selective Alkylation : Use ethylating agents (e.g., ethyl iodide) under inert gas to prevent oxidation and introduce the ethyl group at the third position.
  • Functionalization : Employ directed ortho-metalation or Friedel-Crafts acylation followed by hydrolysis to introduce the carboxylic acid group at the seventh position.
  • Purification : Use column chromatography to isolate intermediates and purify the final product.

Analytical Techniques

To confirm the structure and purity of 3-Ethyl-1H-indole-7-carboxylic acid, the following analytical techniques are recommended:

  • NMR Spectroscopy : Use 1H- and 13C-NMR to confirm substitution patterns and scaffold integrity.
  • HPLC/MS : Assess purity (>95%) and detect impurities from alkylation or oxidation byproducts.
  • FT-IR : Verify the presence of carboxylic acid (-COOH) and ethyl groups.
  • Elemental Analysis : Validate the molecular formula.

Data Tables

Related Compounds and Their Features

Compound Name Molecular Formula CAS Number Unique Features
2-Ethyl-3-methyl-1H-indole-7-carboxylic acid C13H17NO2 876715-53-6 Methyl group at position 3 enhances lipophilicity
1H-Indole-7-carboxylic acid, 2,3-dihydro-, methyl ester C12H13NO2 112106-91-9 Methyl ester form increases solubility
1H-Indole-7-carboxylic acid, 2,3-dihydro C11H9NO2 15861-40-2 Simpler structure without ethyl substitution

Synthetic Conditions

Method Starting Materials Conditions Product
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/Ketone Acidic conditions Indole core
Directed Ortho-Metalation Indole derivative Metalation followed by CO2 reaction Carboxylic acid introduction
Friedel-Crafts Acylation Indole derivative Acylation followed by hydrolysis Carboxylic acid introduction

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-ethyl-1H-indole-7-carboxylic acid involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological pathways . The specific pathways and targets depend on the particular derivative and its structure.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 3-ethyl-1H-indole-7-carboxylic acid and analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Ethyl-1H-indole-7-carboxylic acid 3-Ethyl, 7-COOH C₁₁H₁₁NO₂ ~189.21* Research use; potential bioactive scaffold
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-methyl, 2-COOH C₁₀H₈ClNO₂ 209.63 R&D applications; halogen enhances stability
3-Formyl-1H-indole-7-carboxylic acid 3-CHO, 7-COOH C₁₀H₇NO₃ 189.17 Reactive aldehyde group for synthesis
7-Methoxy-1H-indole-3-carboxylic acid 7-OCH₃, 3-COOH C₁₀H₉NO₃ 191.18 Methoxy group modulates electronic properties
1H-Indole-7-carboxylic acid 3-[(dimethylamino)methyl]-methyl ester 3-(CH₂N(CH₃)₂), 7-COOCH₃ C₁₃H₁₆N₂O₂ 232.27 Ester improves lipophilicity; used in drug discovery

*Estimated based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Ethyl vs. Methyl/Formyl Groups : The ethyl group at position 3 increases lipophilicity compared to methyl (e.g., 7-chloro-3-methyl analog) or formyl substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Carboxylic Acid Position : The 7-COOH group in the target compound contrasts with 2- or 3-carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid). Positional differences influence hydrogen-bonding capacity and interaction with biological targets .
  • Halogen vs.

Solubility and Reactivity

  • The carboxylic acid group at position 7 confers polarity, making the compound more soluble in polar solvents (e.g., water, DMSO) compared to ester derivatives like the methyl ester in .
  • The ethyl group may reduce solubility in aqueous media relative to smaller substituents (e.g., formyl) .
  • Reactivity: The 7-COOH group enables salt formation or conjugation, while the ethyl group is relatively inert, limiting further derivatization compared to formyl or halogenated analogs .

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